1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclopropyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-(2,2-Dimethylcyclopropyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(2,2-Dimethylcyclopropyl)ethanol+SOCl2→1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride include:
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride: This compound has a similar structure but with a methyl group instead of a dimethyl group on the cyclopropyl ring.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethanesulfonyl chloride: Another simple sulfonyl chloride with a two-carbon chain.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C7H13ClO2S |
---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3 |
InChI Key |
QCFZIGPXNYVJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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